molecular formula C19H22ClN5O B027368 Trazodone CAS No. 19794-93-5

Trazodone

Cat. No.: B027368
CAS No.: 19794-93-5
M. Wt: 371.9 g/mol
InChI Key: PHLBKPHSAVXXEF-UHFFFAOYSA-N
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Description

Trazodone is a triazolopyridine derivative classified as a serotonin antagonist and reuptake inhibitor (SARI). Approved by the FDA in 1981 for major depressive disorder (MDD), it is widely prescribed off-label for insomnia and anxiety due to its sedative properties . Its mechanism involves antagonism of 5-HT2A receptors, weak inhibition of serotonin reuptake, and blockade of α1-adrenergic receptors, contributing to both antidepressant and sedative effects . Unlike tricyclic antidepressants (TCAs), this compound exhibits negligible anticholinergic activity, reducing risks of dry mouth, constipation, and cognitive impairment .

Preparation Methods

The synthesis of trazodone typically involves the reaction of 2-(3-chlorophenyl)piperazine with 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine in the presence of a base such as potassium carbonate. This reaction can be carried out in solvents like toluene or acetonitrile. An improved process for the preparation of this compound hydrochloride involves the reaction of the compound with an inorganic base and a catalyst, followed by precipitation at lower temperatures to isolate the this compound free base or its hydrochloride salt .

Chemical Reactions Analysis

Trazodone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form metabolites such as m-chlorophenylpiperazine.

    Reduction: Reduction reactions can modify the structure of this compound, potentially altering its pharmacological properties.

    Substitution: Substitution reactions can occur at the phenyl ring or the piperazine ring, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .

Scientific Research Applications

Primary Indications

Major Depressive Disorder (MDD)
Trazodone is widely recognized for its efficacy in treating MDD. Clinical studies demonstrate that it is comparable in efficacy to other antidepressants, such as tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs), but with a better side effect profile, particularly regarding sexual dysfunction and insomnia .

Table 1: Efficacy Comparison of this compound with Other Antidepressants

Antidepressant ClassEfficacyTolerabilityCommon Side Effects
This compoundModerateHighSedation, dizziness
SSRIsModerateModerateSexual dysfunction, insomnia
TCAsHighLowWeight gain, sedation

Secondary Uses

Insomnia
this compound is frequently prescribed off-label for insomnia due to its sedative properties. Its antagonism of the 5-HT2A receptor and H1 receptor contributes to improved sleep quality without the dependency risks associated with traditional sleep aids .

Anxiety Disorders
Research indicates that this compound may be effective in treating anxiety states, showing anxiolytic effects superior to some other antidepressants . It has been utilized in managing generalized anxiety disorder (GAD) and anxiety associated with depression.

Neurodegenerative Disorders
Recent studies suggest that this compound may have neuroprotective effects, particularly in Alzheimer's disease. It has been shown to mitigate agitation and improve sleep quality in patients with dementia . Additionally, its role in modulating the unfolded protein response pathway presents potential as a disease-modifying treatment for neurodegenerative conditions .

Case Studies and Clinical Trials

Several clinical trials have explored the effectiveness of this compound across various conditions:

  • Alzheimer's Disease : A randomized controlled trial involving 149 participants demonstrated significant reductions in agitation and improvements in sleep quality among those treated with this compound compared to placebo .
  • Depression with Insomnia : In a study assessing outpatients with MDD, this compound was found to significantly enhance sleep quality while reducing depressive symptoms over a seven-week period .
  • Drug-Induced Dyskinesias : In patients experiencing levodopa-induced dyskinesias, this compound administration resulted in up to a 50% reduction in symptoms, highlighting its potential utility in movement disorders .

Safety and Side Effects

While generally well-tolerated, this compound can cause side effects including sedation, dizziness, dry mouth, and gastrointestinal disturbances. Its sedative effects make it particularly useful for patients who experience both depression and insomnia .

Mechanism of Action

Trazodone exerts its effects by inhibiting the reuptake of serotonin and acting as an antagonist at various serotonin receptors, including 5-HT2A and 5-HT2C receptors. It also has antagonistic effects on alpha-adrenergic and histamine receptors. This multi-receptor activity contributes to its antidepressant, anxiolytic, and sedative properties. The molecular targets and pathways involved include the serotonin transporter and various serotonin receptor subtypes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Nefazodone

Nefazodone, structurally related to trazodone, also inhibits serotonin reuptake but acts as a 5-HT2A receptor antagonist. Both drugs are allosteric inhibitors of the serotonin transporter (SERT), though this compound exhibits mixed-competitive inhibition, while nefazodone is noncompetitive . A key distinction is hepatotoxicity: nefazodone carries a black box warning for rare but severe liver failure, whereas this compound-associated hepatotoxicity is typically mild and reversible .

Table 1: SERT Inhibition Parameters

Compound Inhibition Mode KM (µM) Vmax (pmol/min)
This compound Mixed-competitive 2.1 8.5
Nefazodone Noncompetitive 1.8 7.2
Vilazodone Allosteric 2.5 6.9
mCCP (control) Competitive 1.9 9.1

Data derived from SERT uptake kinetics in vitro .

Selective Serotonin Reuptake Inhibitors (SSRIs)

This compound differs from SSRIs (e.g., fluoxetine) in its dual action: while SSRIs selectively block serotonin reuptake, this compound additionally antagonizes 5-HT2A and α1-adrenergic receptors. This broader profile reduces SSRI-associated insomnia and sexual dysfunction but increases sedation. In a 6-week trial, this compound and fluoxetine showed comparable antidepressant efficacy, but this compound had faster early symptom relief due to improved sleep .

Tricyclic Antidepressants (TCAs)

Compared to TCAs (e.g., amitriptyline), this compound lacks significant muscarinic receptor affinity, minimizing anticholinergic side effects. In elderly patients, this compound demonstrated similar efficacy to amitriptyline but with better tolerability .

Bupropion

Bupropion, a norepinephrine-dopamine reuptake inhibitor (NDRI), contrasts with this compound in its activating effects. A randomized trial found comparable 6-week efficacy for MDD, but this compound showed superior early improvement (day 7) due to sedative benefits .

Mirtazapine

Both this compound and mirtazapine are used off-label for insomnia. However, mirtazapine’s potent histamine H1 receptor blockade causes more weight gain, while this compound’s α1-adrenergic antagonism increases orthostatic hypotension risk .

Piperazine Derivatives

Structurally, this compound contains a piperazine ring, shared with compounds like naftopidil (α1-blocker for hypertension) and para-methoxyphenylpiperazine (stimulant). Unlike these analogs, this compound’s pyridinyl-triazole core enables unique SERT and 5-HT2A interactions, balancing antidepressant and sedative effects .

Narcotics

Key Research Findings

Hepatotoxicity Risk

  • This compound : Mild liver enzyme elevations in 1–3% of users; rare cases of acute liver failure (ALF) .
  • Nefazodone : ALF incidence ~1:250,000 patient-years, leading to market restrictions .

Neuroprotective Potential

This compound was investigated for PERK pathway inhibition in neurodegenerative diseases but failed to improve motor dysfunction in mouse models despite in vitro ER stress reduction .

Biological Activity

Trazodone is a widely used antidepressant known for its multifaceted pharmacological profile. Initially developed as a serotonin reuptake inhibitor, it has since been recognized for its diverse biological activities, including effects on neurotransmitter systems, neuroprotection, and potential therapeutic applications beyond depression. This article delves into the biological activity of this compound, supported by recent research findings, clinical studies, and data tables.

This compound primarily functions as a Serotonin Receptor Antagonist and Reuptake Inhibitor (SARI) . Its pharmacodynamics include:

  • Inhibition of Serotonin Transporter (SERT) : this compound inhibits the reuptake of serotonin, increasing its availability in the synaptic cleft.
  • Receptor Activity :
    • Potent antagonist of 5-HT2A and 5-HT2B receptors.
    • Moderate affinity for 5-HT1A , 5-HT2C , and H1 receptors.
    • Partial agonist at 5-HT1A receptors .

This multi-target profile contributes to this compound's efficacy in treating major depressive disorder (MDD) and other mood disorders while minimizing side effects commonly associated with traditional SSRIs.

Neuroprotective Effects

Recent studies have highlighted this compound's neuroprotective properties, particularly in models of neurodegeneration:

  • A study demonstrated that this compound treatment restored the nascent proteome in the hippocampus of mice affected by neurodegeneration, reversing declines in synaptic and mitochondrial function . This suggests that this compound may mitigate synaptic toxicity and promote neuronal health through translational modulation.

Clinical Efficacy

This compound's efficacy has been evaluated in various clinical settings:

  • Depression Treatment : In a randomized double-blind study, this compound showed significant improvement in the Hamilton Depression Rating Scale (HAM-D) scores compared to placebo after just one week of treatment .
  • Chronic Pain Management : A pilot study assessed low doses of this compound in patients with painful diabetic neuropathy. Results indicated that this compound was effective in reducing pain without significant adverse effects .
  • Comparison with Other Antidepressants : A naturalistic study found that this compound extended beyond SSRIs in reducing symptoms of depression, anxiety, and insomnia after 12 weeks .

Adverse Effects

While generally well-tolerated, common adverse effects associated with this compound include:

  • Dizziness
  • Somnolence
  • Nausea
  • Headache

Most adverse events reported were mild to moderate in severity .

Data Tables

The following tables summarize key findings from recent studies on this compound's biological activity.

Study TypePopulationDosagePrimary OutcomeResults
Randomized Controlled TrialMDD Patients310 mg/dayHAM-D Score ChangeSignificant reduction after 7 days
Pilot StudyDiabetic Neuropathy Patients30 mg & 60 mgPain ReductionEffective with mild side effects
Naturalistic StudyMDD PatientsThis compound XRDepression & Anxiety SeverityMore effective than SSRIs after 12 weeks

Q & A

Basic Research Questions

Q. How do researchers design experiments to measure Trazodone's acute vs. chronic effects on neurochemical biomarkers (e.g., β-endorphin) in animal models?

  • Methodological Answer : Longitudinal studies in rodents are designed with staggered dosing regimens (e.g., 5 mg/kg/day for 1–28 days). Serum and brain tissue are collected at multiple timepoints (e.g., days 1, 9, 28) to track dynamic changes in biomarkers using ELISA or HPLC. Acute effects (e.g., rapid β-endorphin release) are distinguished from chronic adaptations (e.g., upregulated synthesis) by comparing early vs. late-phase data . Dose-response curves are generated using logistic equations to calculate EC50 and Hill coefficients for electrophysiological responses (e.g., serotonergic neuron firing rates) .

Q. What in vitro models are used to study this compound's antioxidant and antiglycation properties?

  • Methodological Answer : Oxidative stress models employ cell-free systems (e.g., protein glycation assays using bovine serum albumin and methylglyoxal) to quantify this compound's ability to inhibit advanced glycation end-products (AGEs). Antioxidant activity is measured via DPPH radical scavenging assays or lipid peroxidation inhibition in neuronal cell lines. Dosing ranges (e.g., 10–100 µM) are selected based on physiologically relevant plasma concentrations .

Q. How are behavioral outcomes (e.g., agitation in dementia) standardized in this compound clinical trials?

  • Methodological Answer : Trials use validated rating scales such as the Neuropsychiatric Inventory (NPI) and Cohen-Mansfield Agitation Inventory (CMAI). Double-blind, placebo-controlled designs with crossover or parallel-group formats are implemented. Inclusion criteria focus on non-depressed dementia patients to isolate agitation-specific effects. Intention-to-treat analysis minimizes attrition bias .

Advanced Research Questions

Q. How can contradictory findings between preclinical and clinical studies on this compound’s neuroprotective effects be reconciled?

  • Methodological Answer : Preclinical models (e.g., prion-infected or tau-transgenic mice) show neuroprotection via reduced hippocampal degeneration , while cohort studies report no dementia risk reduction in humans . To resolve contradictions, researchers should:

  • Conduct translational studies with matched dosing regimens (e.g., adjusting for interspecies pharmacokinetics).
  • Use stratified analyses to isolate subgroups (e.g., patients with specific dementia subtypes).
  • Apply sensitivity analyses to control for confounding variables (e.g., polypharmacy in elderly populations) .

Q. What statistical approaches address heterogeneity in this compound’s efficacy across dementia subtypes (e.g., Alzheimer’s vs. frontotemporal dementia)?

  • Methodological Answer : Meta-regression models analyze pooled data from trials with diverse cohorts, adjusting for covariates like disease severity and genetic risk factors (e.g., MAPT mutations). Bayesian frameworks quantify posterior probabilities of efficacy differences between subtypes. Subgroup analyses in trials like Lebert 2004 (frontotemporal) vs. Teri 2000 (Alzheimer’s) are re-evaluated using mixed-effects models .

Q. How do researchers optimize this compound’s pharmacokinetic profile for parenteral administration in mood disorder studies?

  • Methodological Answer : Pharmacokinetic/pharmacodynamic (PK/PD) modeling is used to compare oral vs. intravenous formulations. Parameters like bioavailability, half-life, and blood-brain barrier penetration are quantified via mass spectrometry. Retrospective cohort studies assess TEM (treatment-emergent mania) risk by analyzing switching rates in bipolar patients, with adjustments for mood stabilizer co-administration .

Q. Data Analysis and Interpretation

Q. What methods validate this compound’s dual mechanism (5-HT agonist/antagonist) in electrophysiological studies?

  • Methodological Answer : In vitro brain slice recordings from dorsal raphe nuclei measure firing rate suppression (EC50 ~1 µM). Co-application of selective 5-HT receptor antagonists (e.g., WAY-100635) confirms receptor-specific effects. Data are fitted to sigmoidal curves to differentiate presynaptic (autoreceptor) vs. postsynaptic actions .

Q. How are conflicting results on this compound’s β-endorphin modulation analyzed for reproducibility?

  • Methodological Answer : Multi-laboratory replication studies standardize protocols for tissue sampling (e.g., brain region dissection) and assay conditions (e.g., antibody specificity in ELISA). Meta-analyses aggregate data across studies, weighting results by sample size and methodological rigor (e.g., blinding in animal trials) .

Q. Ethical and Methodological Considerations

Q. What safeguards are implemented in long-term this compound trials to mitigate attrition bias?

  • Methodological Answer : Trials use frequent follow-ups (e.g., weekly caregiver check-ins) and adaptive designs (e.g., rescue medications permitted). Missing data are handled via multiple imputation or mixed-model repeated measures (MMRM) .

Q. How do researchers address this compound’s off-label use in insomnia studies while maintaining methodological rigor?

  • Methodological Answer : Systematic reviews (e.g., PRISMA guidelines) synthesize evidence from randomized controlled trials (RCTs) using GRADE criteria. Placebo-controlled RCTs with polysomnography-confirmed outcomes (e.g., sleep latency) are prioritized over observational data .

Properties

IUPAC Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25/h1-3,5-7,9,15H,4,8,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLBKPHSAVXXEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl
Source PubChem
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Molecular Formula

C19H22ClN5O
Source PubChem
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DSSTOX Substance ID

DTXSID5045043
Record name Trazodone
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Molecular Weight

371.9 g/mol
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Physical Description

Solid
Record name Trazodone
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Solubility

2.90e-01 g/L
Record name Trazodone
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Mechanism of Action

The mechanism of action of trazodone is not fully understood, however, it is known to inhibit the reuptake of serotonin and block both histamine and alpha-1-adrenergic receptors. Despite the fact that trazodone is frequently considered a selective serotonin reuptake inhibitor, several reports have shown that other mechanisms including antagonism at serotonin 5-HT1a, 5-HT1c, and 5-HT2 receptor subtypes may occur. The strongest antagonism of trazodone is reported to occur at the serotonin 5-HT21c receptors, preventing serotonin uptake. In addition to acting on serotonin receptors, trazodone has been shown to inhibit serotonin transporters. The antidepressant effects of trazodone result from the inhibition of receptor uptake, which normally decreases circulating neurotransmitters, contributing to depressive symptoms., The precise mechanism of antidepressant action of trazodone is unclear, but the drug has been shown to selectively block the reuptake of serotonin (5-HT) at the presynaptic neuronal membrane. The effects of serotonin may thus be potentiated. Unlike other antidepressant agents (e.g., tricyclic antidepressants), trazodone may have a dual effect on the central serotonergic system. Animal studies indicate that trazodone acts as a serotonin agonist at high doses (6-8 mg/kg), while at low doses (0.05-1 mg/kg), it antagonizes the actions of serotonin. Trazodone does not appear to influence the reuptake of dopamine or norepinephrine within the CNS; however, animal studies indicate that trazodone may enhance release of norepinephrine from neuronal tissue. Trazodone does not cause serotonin release in vitro.
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Impurities

...1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl (CCP HCl) a process related impurity in trazodone. /Genotoxic Impurity/
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Color/Form

Crystals

CAS No.

19794-93-5
Record name Trazodone
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Melting Point

231-234, 86-87 °C, also reported as mp 96 °C, White, odorless plates from ethanol, MP: 223 °C. Sparingly soluble in water, ethanol, methanol, chloroform. Practically insoluble in common organic solvents. UV max (water): 211, 246, 274, 312 nm (epsilon = 50100, 11730, 3840, 3840) /Trazodone hydrochloride/, 86 - 87 °C
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Retrosynthesis Analysis

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